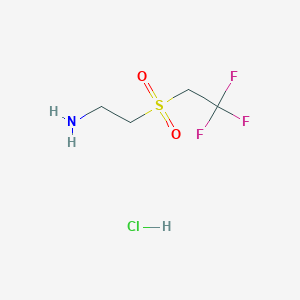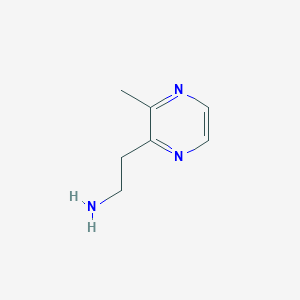![molecular formula C15H21ClN4O3 B2636575 Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate CAS No. 2378502-12-4](/img/structure/B2636575.png)
Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also features a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The pyridazine ring is substituted at the 3-position with a carbonyl group, which is further linked to a tert-butyl ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate” involves the reaction of 2-aminopyrazine with a suitable reagent in the presence of a palladium catalyst . Another related compound, “tert-butyl 6-chloropyridazine-3-carboxylate”, has been synthesized from substituted heteroaryl chloride using sodium azide and triphenylphosphine in dimethyl sulfoxide (DMSO) .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3-position with a carbonyl group, which is further linked to a tert-butyl ester .Chemical Reactions Analysis
The compound can potentially undergo various chemical reactions. For instance, the chlorine atom on the pyridazine ring can be displaced in a nucleophilic substitution reaction . The carbonyl group can undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The compound is likely to be a solid under normal conditions, based on the properties of similar compounds . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate is involved in various chemical synthesis processes. The compound and its derivatives are used in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, where acylation occurs at the enamine carbon atom, leading to the formation of mixtures of isomeric pyrazoles (Iminov et al., 2015). Additionally, it's involved in the synthesis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, indicating its utility in creating complex molecular structures (Xia, 2001).
Eigenschaften
IUPAC Name |
tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-8-7-10(9-20)19(4)13(21)11-5-6-12(16)18-17-11/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRIFFGUSPNCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2636496.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2636497.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide](/img/structure/B2636500.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636502.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea](/img/structure/B2636503.png)
![3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2636504.png)
![7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2636506.png)

![3-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2636508.png)
![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2636511.png)
![N-[1-(Oxan-4-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2636513.png)

